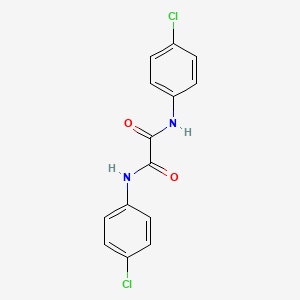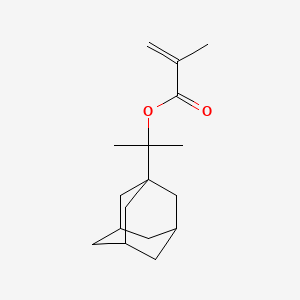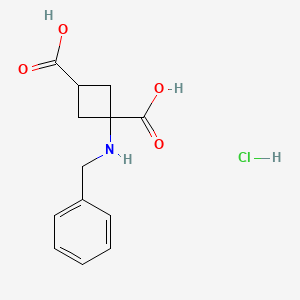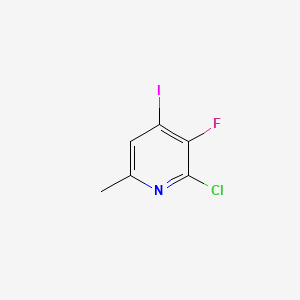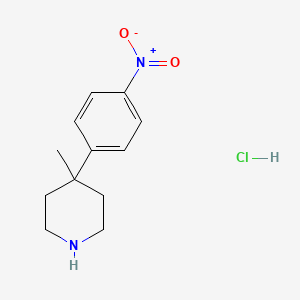
Antibacterial agent 37
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibacterial agent 37, also known as LL-37, is a human antimicrobial peptide that plays a crucial role in the innate immune system. It is part of the cathelicidin family and is known for its broad-spectrum antibacterial activity. LL-37 is effective against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, viruses, and fungi. Its ability to modulate the immune response and promote wound healing makes it a promising candidate for therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: LL-37 can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the use of a resin-bound amino acid, which is coupled with the next amino acid in the sequence using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of LL-37 involves recombinant DNA technology, where the gene encoding LL-37 is inserted into a suitable expression system, such as Escherichia coli. The bacteria are cultured, and the peptide is expressed, harvested, and purified. This method allows for large-scale production of LL-37 with high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: LL-37 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the peptide’s structure and enhance its stability and activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) is commonly used to oxidize methionine residues in LL-37, leading to the formation of methionine sulfoxide.
Reduction: Dithiothreitol (DTT) is used to reduce disulfide bonds in LL-37, resulting in the formation of free thiol groups.
Major Products Formed: The major products formed from these reactions include oxidized LL-37, reduced LL-37, and various LL-37 analogs with enhanced properties .
Wissenschaftliche Forschungsanwendungen
LL-37 has a wide range of scientific research applications:
Chemistry: LL-37 is used as a model peptide for studying peptide-membrane interactions and the development of peptide-based therapeutics.
Biology: LL-37 is studied for its role in the immune system, including its ability to modulate the inflammatory response and promote wound healing.
Medicine: LL-37 is being investigated as a potential therapeutic agent for treating bacterial infections, chronic wounds, and inflammatory diseases.
Industry: LL-37 is used in the development of antimicrobial coatings and materials for medical devices and implants
Wirkmechanismus
LL-37 exerts its antibacterial effects primarily through membrane disruption. The peptide’s net positive charge allows it to bind to the negatively charged bacterial membrane, leading to membrane destabilization and cell lysis. Additionally, LL-37 can modulate the immune response by binding to lipopolysaccharides (LPS) and lipoteichoic acids (LTA), neutralizing their endotoxin effects. LL-37 also interacts with various molecular targets and pathways, including the activation of immune cells and the promotion of wound healing .
Vergleich Mit ähnlichen Verbindungen
Human Beta-Defensin 2 (HBD-2): Another antimicrobial peptide with broad-spectrum activity.
Magainin: An antimicrobial peptide derived from frog skin with similar membrane-disrupting properties.
Protegrin: A peptide with potent antibacterial activity and a similar mechanism of action.
Uniqueness of LL-37: LL-37 is unique due to its dual role in both direct antibacterial activity and immune modulation. Unlike other antimicrobial peptides, LL-37 has a broader spectrum of activity and can promote wound healing and tissue regeneration. Its ability to neutralize endotoxins and modulate the immune response makes it a promising candidate for therapeutic applications .
Eigenschaften
Molekularformel |
C12H20N4O7S |
|---|---|
Molekulargewicht |
364.38 g/mol |
IUPAC-Name |
[(2S,5R)-7-oxo-2-[[(2S)-pyrrolidin-2-yl]methoxycarbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate |
InChI |
InChI=1S/C12H20N4O7S/c17-11(14-22-7-8-2-1-5-13-8)10-4-3-9-6-15(10)12(18)16(9)23-24(19,20)21/h8-10,13H,1-7H2,(H,14,17)(H,19,20,21)/t8-,9+,10-/m0/s1 |
InChI-Schlüssel |
ZUNVUNFTDRACHR-AEJSXWLSSA-N |
Isomerische SMILES |
C1C[C@H](NC1)CONC(=O)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)O |
Kanonische SMILES |
C1CC(NC1)CONC(=O)C2CCC3CN2C(=O)N3OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


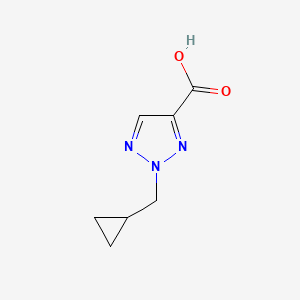

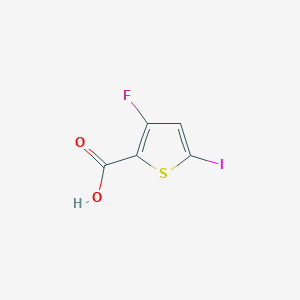
![2-[4-(Chloromethyl)phenyl]-1-methyl-4-(trifluoromethyl)imidazole](/img/structure/B13912493.png)
![4-methoxy-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-pyrazolo[1,5-a]pyridine](/img/structure/B13912501.png)
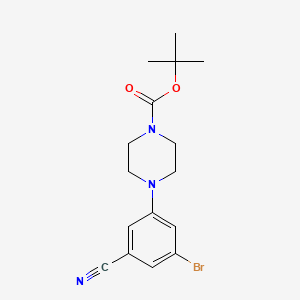

![2-{Benzyl[2-(diethylamino)ethyl]amino}ethan-1-ol](/img/structure/B13912521.png)
